1-(4-Methoxybenzyl)-1,3-dimethylguanidine
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Overview
Description
N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 4-methoxyphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidine typically involves the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidine may involve large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Ethanol, dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-N-methylacetamide
- 4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N’-[(4-methoxyphenyl)methyl]-N,N’-dimethylguanidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-1,2-dimethylguanidine |
InChI |
InChI=1S/C11H17N3O/c1-13-11(12)14(2)8-9-4-6-10(15-3)7-5-9/h4-7H,8H2,1-3H3,(H2,12,13) |
InChI Key |
BKXMGFXIENJKPD-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)N(C)CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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